molecular formula C5H6O3 B1197147 2-Oxopent-4-enoic acid CAS No. 20406-62-6

2-Oxopent-4-enoic acid

Cat. No.: B1197147
CAS No.: 20406-62-6
M. Wt: 114.1 g/mol
InChI Key: NOXRYJAWRSNUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopent-4-enoic acid, also known as 2-keto-4-pentenoic acid, is an organic compound with the molecular formula C5H6O3. It is a member of the alpha-keto acids family and is characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is formed by the dehydration of 4-hydroxy-2-oxopentanoate by 2-oxopent-4-enoate hydratase or by the hydrolysis of 2-hydroxymuconate semialdehyde by 2-hydroxymuconate-semialdehyde hydrolase .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxopent-4-enoic acid can be synthesized through various methods. One common method involves the dehydration of 4-hydroxy-2-oxopentanoate using 2-oxopent-4-enoate hydratase . Another method involves the hydrolysis of 2-hydroxymuconate semialdehyde using 2-hydroxymuconate-semialdehyde hydrolase .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Oxopent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the alpha-carbon position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products can include carboxylic acids or other oxidized derivatives.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives at the alpha-carbon position.

Scientific Research Applications

2-Oxopent-4-enoic acid has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a drug precursor.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxopent-4-enoic acid involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes such as 2-oxopent-4-enoate hydratase and 2-hydroxymuconate-semialdehyde hydrolase . These enzymes catalyze the conversion of this compound to other metabolites, playing a crucial role in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pentenoic acid: Similar in structure but lacks the ketone group.

    4-Hydroxy-3-pentenoic acid: Contains a hydroxyl group instead of a ketone group.

    2-Amino-5-chloro-4-pentenoic acid: Contains an amino group and a chlorine atom.

Uniqueness

2-Oxopent-4-enoic acid is unique due to the presence of both a ketone and a carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in metabolic pathways also distinguishes it from other similar compounds.

Properties

IUPAC Name

2-oxopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXRYJAWRSNUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174358
Record name 2-Keto-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20406-62-6
Record name 2-Oxo-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20406-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Keto-4-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020406626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Keto-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXOPENT-4-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW9JA557NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxopent-4-enoic acid
Reactant of Route 2
Reactant of Route 2
2-Oxopent-4-enoic acid
Reactant of Route 3
2-Oxopent-4-enoic acid
Reactant of Route 4
2-Oxopent-4-enoic acid
Reactant of Route 5
2-Oxopent-4-enoic acid
Reactant of Route 6
2-Oxopent-4-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.